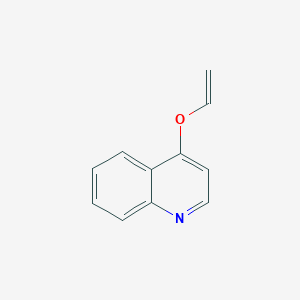

4-(Ethenyloxy)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

65750-20-1 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

4-ethenoxyquinoline |

InChI |

InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2 |

InChI Key |

JUQYRSFLOUURAZ-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1=CC=NC2=CC=CC=C21 |

Origin of Product |

United States |

The Enduring Significance of Quinolines As Versatile Heterocyclic Scaffolds

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Current time information in Bangalore, IN.nih.govresearchgate.net Its prevalence in a vast array of biologically active compounds and functional materials underscores its importance as a "privileged scaffold." rsc.orgnih.gov The unique electronic nature of the quinoline nucleus, arising from the interplay of the electron-rich benzene ring and the electron-deficient pyridine ring, imparts a rich and diverse reactivity. This allows for a wide range of chemical modifications, making it an attractive template for the design and synthesis of new chemical entities. nih.govresearchgate.net

Historically, the synthesis of the quinoline core has been achieved through several classic named reactions, including the Skraup, Friedländer, Combes, and Doebner-von Miller syntheses. scispace.comorgsyn.orgorgsyn.org These methods, while foundational, have been continually refined and supplemented by modern catalytic approaches, offering greater efficiency and functional group tolerance. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions has been instrumental in the development of numerous pharmaceuticals, agrochemicals, and dyes. acs.org

Vinyl Ethers: Foundational Principles and Synthetic Utility

Vinyl ethers, characterized by an ether linkage to a vinyl group, are a class of highly reactive and synthetically valuable building blocks in organic chemistry. researchgate.net Their electron-rich double bond makes them susceptible to a variety of chemical transformations, including cycloadditions, rearrangements, and polymerizations. researchgate.net The reactivity of the vinyl ether moiety can be finely tuned by the nature of the substituent on the oxygen atom.

The synthesis of vinyl ethers can be accomplished through several methods. Classical approaches include the Reppe process, which involves the addition of alcohols to acetylene (B1199291) under basic conditions. More contemporary methods, offering milder reaction conditions and broader substrate scope, include transition metal-catalyzed transvinylation and elimination reactions. The utility of vinyl ethers is exemplified by their participation in key reactions such as the Claisen rearrangement to form γ,δ-unsaturated carbonyl compounds and the Diels-Alder reaction to construct six-membered rings. researchgate.net

Positioning 4 Ethenyloxy Quinoline in the Landscape of Oxygenated Quinoline Derivatives

Direct Synthesis Approaches Utilizing Vinyl Ethers

The introduction of a vinyloxy group at the 4-position of the quinoline ring can be achieved through several synthetic strategies that employ vinyl ethers as reactants. These methods offer direct access to the desired this compound framework.

Condensation Reactions with Anilines and Related Precursors

One of the foundational methods for quinoline synthesis involves the condensation of anilines with carbonyl compounds or their equivalents. The use of vinyl ethers in this context provides a direct route to 4-alkoxyquinolines.

The Conrad-Limpach reaction is a classic method for preparing 4-hydroxyquinolines, which involves the condensation of anilines with β-ketoesters. nih.gov A modification of this reaction utilizes vinyl ethers in place of β-ketoesters. This approach often requires high temperatures and strong acid catalysis to promote the formation of a high-energy imine-enol tautomer, which is necessary for the subsequent cyclization that breaks the aromaticity of the aniline (B41778) ring to form a hemiketal intermediate. nih.gov The reaction conditions, particularly the choice of solvent, are critical for achieving good yields. High-boiling point solvents are traditionally used to facilitate the thermal condensation. nih.gov

| Catalyst Type | Reactants | Key Conditions | Product Type | Reference |

| Strong Acid | Aniline, Vinyl Ether | High Temperature | 4-Hydroxyquinoline (via intermediate) | nih.gov |

This table summarizes the general conditions for acid-catalyzed condensation reactions.

In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid potential metal contamination in the final products. rsc.orgmdpi.com For the synthesis of quinolines, including those with vinyloxy substituents, metal-free catalytic systems have been explored. Molecular iodine, for instance, has been shown to be an effective metal-free catalyst for the synthesis of substituted quinolines. organic-chemistry.org In one approach, a formal [3 + 2 + 1] cycloaddition reaction mediated by molecular iodine allows for the direct synthesis of quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org The proposed mechanism involves a self-sequenced iodination, Kornblum oxidation, a Povarov-type cycloaddition, and subsequent aromatization. organic-chemistry.org In this cascade, iodine acts as both a Lewis acid and an oxidant. organic-chemistry.org Such metal-free approaches offer a more sustainable and environmentally friendly alternative for the synthesis of complex quinoline derivatives. rsc.orgmdpi.comnih.gov

Povarov Reaction Pathways for Quinoline Framework Formation

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and quinolines. It is an inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich olefin, such as a vinyl ether. sci-rad.comnih.gov This reaction can be performed in a stepwise or a multi-component fashion and is often catalyzed by Lewis or Brønsted acids. sci-rad.combohrium.comicm.edu.pl

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| Aniline | Aldehyde | Vinyl Ether | Acid Catalyst | Tetrahydroquinoline | sci-rad.combohrium.comnih.gov |

This table illustrates the components of a typical multi-component Povarov reaction.

Lewis acids play a crucial role in catalyzing the Povarov reaction by activating the imine towards nucleophilic attack by the vinyl ether. nih.govmdpi.com Various Lewis acids, including aluminum chloride (AlCl₃), copper(II) triflate (Cu(OTf)₂), and indium(III) chloride (InCl₃), have been successfully employed. sci-rad.comnih.gov The choice of Lewis acid can significantly influence the reaction rate and yield. sci-rad.comicm.edu.pl For instance, in the synthesis of a specific N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline, InCl₃ was found to give the best yield. nih.gov The mechanism involves the coordination of the Lewis acid to the imine, which increases its electrophilicity and facilitates the cycloaddition with the electron-rich vinyl ether. mdpi.com The resulting tetrahydroquinoline can then be subjected to oxidation to afford the final quinoline product. nih.gov

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Dichloromethane | Room Temp. | Varies | sci-rad.com |

| Cu(OTf)₂ | Ethanol | 40 | 0-30 | sci-rad.com |

| InCl₃ | Acetonitrile | Not specified | Good | nih.govnih.gov |

| BF₃·OEt₂ | Dichloromethane | Room Temp. | Varies | nih.govnih.gov |

This table provides examples of Lewis acids used in Povarov reactions and their general reaction conditions.

Strategies for Direct Introduction of the Ethenyloxy Functionality at the Quinoline C4-Position

The direct introduction of an ethenyloxy (or vinyloxy) group at the C4-position of the quinoline scaffold is most effectively achieved starting from 4-hydroxyquinoline. This precursor exists in tautomeric equilibrium with its keto form, 4(1H)-quinolinone. google.comnih.gov The synthesis of 4-hydroxyquinoline itself can be accomplished through the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline by heating it with palladium black in the presence of a hydrogen acceptor like maleic acid or nitrobenzene. google.com

Once 4-hydroxyquinoline is obtained, the ethenyloxy group can be installed via O-vinylation. Classical methods for vinylation include the Reppe process, which involves the reaction of alcohols with acetylene (B1199291) under basic or metal-catalyzed conditions to form vinyl ethers. wikipedia.org

More contemporary and versatile methods involve transition-metal-catalyzed cross-coupling reactions. Vinyl acetate and vinyl tosylates have emerged as effective vinylating agents, often replacing more hazardous reagents like vinyl bromide. mdpi.com Palladium-catalyzed reactions, for instance, can couple aryl triflates with vinyl ethers to produce arylated vinyl ethers, a reaction type applicable to heterocyclic systems. nih.gov The vinylation of 4-hydroxyquinoline would likely proceed via its conversion to a more reactive intermediate, such as a 4-haloquinoline or a quinolin-4-yl triflate, followed by a palladium-catalyzed coupling with a suitable vinylating agent like potassium vinyltrifluoroborate.

| Precursor | Vinylation Method | Typical Reagents | Catalyst | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinoline | Reppe Vinylation | Acetylene, Base | Metal or Base | wikipedia.org |

| Quinolin-4-yl Halide/Triflate | Heck-type Coupling | Alkene (e.g., Ethylene) | Palladium | wikipedia.org |

| Quinolin-4-yl Halide/Triflate | Suzuki-Miyaura Coupling | Potassium vinyltrifluoroborate | Palladium | researchgate.net |

| 4-Hydroxyquinoline | Vinyl Transfer | Vinyl Acetate | Iridium | orgsyn.org |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of sustainable and efficient techniques, such as microwave-assisted synthesis and solvent-free reactions, to reduce environmental impact and improve reaction outcomes.

| Reaction Type | Substrate | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Natural Phenols | MW irradiation, DTBP, 150 °C | Improved efficiency, safer conditions | cnr.it |

| Acetylation | Phenols, Alcohols | MW irradiation, Organo-catalyst, Solvent-free | Reduced reaction time, excellent yields | acgpubs.org |

| Etherification | Phenols | MW irradiation, Base | Rapid, high yield | researchgate.net |

| Quinoline Synthesis | Aniline, Diethylmalonate | MW irradiation, p-toluenesulfonic acid | Fast, convenient, high yield | researchgate.net |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions minimize waste, reduce safety hazards, and can lead to unique reactivity and selectivity. rsc.org Various reactions, including the acetylation of phenols and amines, have been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of a solid-supported catalyst. asianpubs.orgacgpubs.org The reaction of vinyl ethers with carboxylic acids has been achieved using iodine as a catalyst under solvent-free conditions, demonstrating the feasibility of manipulating vinyl ether chemistry without bulk solvents. nih.gov Applying this principle, the synthesis of this compound could potentially be achieved by reacting 4-hydroxyquinoline with a vinylating agent on a solid support or simply by heating the neat reactants, possibly under microwave conditions, to afford the desired product in a more environmentally benign manner. rsc.org

Photocatalysis represents a frontier in organic synthesis, using light to drive chemical reactions under mild conditions. researchgate.net The photocatalytic synthesis of aryl vinyl ethers has been demonstrated, offering a modern alternative to traditional metal-catalyzed methods. researchgate.net Another advanced strategy is dehydrogenation. While not a direct method for installing the ethenyloxy group, it presents a potential route from a saturated analog. For example, 4-hydroxyquinoline can be synthesized by the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline. google.com A hypothetical, forward-looking approach for synthesizing this compound could involve the aerobic, photocatalytic dehydrogenation of 4-ethoxyquinoline. Such a transformation would convert the ethyl ether into a vinyl ether, representing a highly atom-economical process.

Derivatization from Pre-Existing Quinoline and Quinoline N-Oxide Scaffolds

Functionalizing the quinoline ring system after its initial construction is a powerful strategy for generating diverse analogs. Quinoline N-oxides, in particular, have proven to be exceptionally versatile precursors. rsc.org

The N-oxide functional group activates the quinoline ring, enabling direct C-H functionalization reactions that are often difficult to achieve on the parent heterocycle. rsc.org Numerous methods have been developed for the direct C-H alkenylation of quinoline N-oxides, which produce C-alkenylated quinoline analogs. These reactions are typically regioselective, with the position of alkenylation depending on the metal catalyst and reaction conditions.

Palladium-Catalysis: Palladium acetate can catalyze the direct cross-coupling of quinoline N-oxides with olefins at the C2-position. acs.org A key advantage of this system is that the N-oxide itself can act as an internal oxidant, regenerating the active Pd(II) catalyst from Pd(0) and eliminating the need for an external oxidant. acs.orgnih.gov

Rhodium-Catalysis: Cationic rhodium(I) catalysts, in contrast, direct the C-H alkenylation to the C8-position of quinoline N-oxides. elsevierpure.com The anionic oxygen of the N-oxide moiety serves as a directing group, facilitating the regioselective C-H activation. elsevierpure.com

Zinc-Catalysis: A zinc-catalyzed C-H alkenylation of quinoline N-oxides with ynones has been developed, leading to the formation of quinoline-enol structures. rsc.org

Metal-Free Conditions: Alkenylation can also be achieved without a metal catalyst. Quinoline N-oxides react with olefins in the presence of acetic acid in DMSO at elevated temperatures to yield 2-alkenylquinolines. amazonaws.com

These methods provide robust pathways to quinoline derivatives bearing a carbon-linked alkenyl group, which are structural analogs to the target oxygen-linked this compound.

| Catalyst System | Position of Alkenylation | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ | C2 | External oxidant-free; N-oxide acts as internal oxidant. | acs.org |

| Cationic Rhodium(I) | C8 | N-oxide oxygen acts as a directing group. | elsevierpure.com |

| Zinc | C2 | Coupling with ynones to form quinoline-enol scaffolds. | rsc.org |

| Metal-Free (AcOH/DMSO) | C2 | Simple, avoids transition metals. | amazonaws.com |

Functionalization of Quinoline Halides with Oxygenated Building Blocks

The classic approach to the synthesis of aryl ethers, the Ullmann condensation, provides a conceptual basis for the formation of this compound from a 4-haloquinoline precursor. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. In the context of this compound synthesis, this would conceptually involve the reaction of a 4-haloquinoline with a vinyl alcohol equivalent. However, the instability of vinyl alcohol necessitates the use of more stable surrogates or a multi-step approach.

A more practical and reported method involves a three-step sequence starting from 4-bromoquinoline (B50189). This process begins with a copper-catalyzed C-O cross-coupling reaction between 4-bromoquinoline and ethylene (B1197577) glycol. This initial step forms the corresponding 2-(quinolin-4-yloxy)ethanol. Subsequent chlorination of the terminal alcohol, followed by a dehydrohalogenation reaction, yields the desired this compound.

While direct, single-step vinylation of 4-haloquinolines with a vinylating agent for the oxygen atom remains an area of interest, the multi-step approach from ethylene glycol provides a reliable, albeit less atom-economical, route to the target molecule.

Table 1: Synthesis of this compound via Functionalization of a Quinoline Halide Precursor

| Step | Reactants | Reagents/Catalyst | Product | Notes |

| 1 | 4-Bromoquinoline, Ethylene Glycol | Copper Catalyst | 2-(Quinolin-4-yloxy)ethanol | C-O cross-coupling |

| 2 | 2-(Quinolin-4-yloxy)ethanol | Chlorinating Agent (e.g., SOCl₂) | 4-(2-Chloroethoxy)quinoline | Chlorination of the alcohol |

| 3 | 4-(2-Chloroethoxy)quinoline | Strong Base (e.g., t-BuOK) | This compound | Dehydrohalogenation |

This table represents a generalized synthetic sequence. Specific reaction conditions and yields would be dependent on the detailed experimental protocol.

Scope of Quinoline C-H Functionalization with Vinyl Ether Surrogates

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the pre-functionalization of starting materials. In recent years, significant progress has been made in the direct C-H vinylation of heteroarenes. One notable development is the transition-metal-free approach to the C-H vinylation of N-heteroarenes, including quinoline, utilizing vinyl ethers as ethylene surrogates.

This methodology allows for the direct introduction of a vinyl group onto the quinoline core. While this reaction can potentially occur at various positions, achieving regioselectivity at the C4-position is a key challenge. The reaction proceeds through the activation of a C-H bond and subsequent coupling with the vinyl ether. The specific conditions, such as the nature of the initiator and solvent, can influence the regiochemical outcome.

Research in this area has demonstrated the feasibility of vinylating the quinoline ring system using this approach. The scope of this reaction with respect to substituted quinolines has been explored, showing tolerance for a range of functional groups. This method offers a more direct and efficient alternative to the classical multi-step syntheses for accessing vinylated quinolines.

Table 2: Transition-Metal-Free C-H Vinylation of Quinoline

| Quinoline Substrate | Vinylating Agent | Initiator/Conditions | Product | Regioselectivity |

| Quinoline | Butyl vinyl ether | Peroxide Initiator | Vinylated Quinoline | Mixture of isomers |

| Substituted Quinolines | Ethyl vinyl ether | Photochemical Conditions | Substituted Vinylated Quinoline | Dependent on substituent |

This table illustrates the general scope of the transition-metal-free C-H vinylation. The regioselectivity and yield are highly dependent on the specific quinoline substrate and reaction conditions.

Chemical Reactivity and Transformations of this compound

The chemical behavior of this compound is dictated by the individual and combined properties of its ethenyloxy (vinyl ether) group and the quinoline bicyclic aromatic system.

Reactions Involving the Ethenyloxy Moiety

The vinyl ether portion of the molecule, characterized by an electron-rich carbon-carbon double bond, is the primary site for reactions such as polymerization, cycloaddition, and hydrolysis.

While specific studies on the homopolymerization of this compound are not extensively documented, the presence of the vinyl ether group suggests a strong potential for polymerization. Vinyl ethers are known to undergo living cationic polymerization, which allows for controlled chain growth and the synthesis of polymers with well-defined molecular weights and low dispersity. d-nb.info This method could theoretically be applied to produce poly(4-ethenyloxy)quinoline.

The resultant material, poly(4-ethenyloxy)quinoline, would be a member of the broader class of polyquinolines, which are known for their high thermal stability and have been explored for use in high-performance composite and electroluminescent materials. researchgate.net The properties of such a polymer would be influenced by the rigid quinoline backbone and the flexible ether linkages. Related polymers, such as poly(4-vinylpyridine) and copolymers incorporating styrylquinoline units, have been successfully synthesized via free-radical polymerization, further supporting the feasibility of polymerizing vinyl-substituted quinolines. mdpi.comursinus.edu

Table 1: Potential Polymerization Methods for this compound

| Polymerization Type | Initiator/Catalyst | Resulting Polymer | Key Features |

|---|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Poly(4-ethenyloxy)quinoline | Controlled molecular weight, low dispersity. d-nb.info |

The ethenyloxy group and the quinoline ring system can both participate in cycloaddition reactions. Vinyl ethers are electron-rich dienophiles and readily participate in [4+2] cycloadditions, such as the Povarov reaction, to form substituted quinolines and tetrahydroquinolines when reacted with imines. bibliotekanauki.plsci-rad.com In such a reaction, this compound would serve as the dienophile component.

Furthermore, the quinoline ring itself can undergo photochemical dearomative [4+2] cycloadditions with alkenes. nih.gov These reactions, often enabled by photosensitization of a Lewis acid-complexed quinoline, lead to the formation of complex, three-dimensional structures with high regio- and diastereoselectivity. nih.gov This reactivity allows for the conversion of the planar aromatic system into more complex polycyclic architectures.

Table 2: Cycloaddition Reactions Involving this compound

| Reaction Type | Role of this compound | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction ([4+2]) | Dienophile (Ethenyloxy group) | N-Aryl Imines | Substituted Tetrahydroquinolines | bibliotekanauki.plsci-rad.comthieme-connect.com |

| Photochemical Dearomative Cycloaddition ([4+2]) | Arene (Quinoline ring) | Alkenes | Polycyclic Aza-heterocycles | nih.gov |

The ether linkage in this compound is susceptible to cleavage under acidic conditions. libretexts.org The general mechanism for aryl ether cleavage by strong acids like HBr or HI involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon. libretexts.orgnumberanalytics.com

In the case of this compound, acid-catalyzed hydrolysis would break the oxygen-vinyl bond. This reaction is initiated by the protonation of the double bond to form a stabilized carbocation, which is then attacked by water. The initial product is 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone) and an unstable vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This reaction is analogous to the hydrolysis of other vinyl ethers.

Reaction Scheme: Hydrolysis of this compound

The carbon-carbon double bond of the ethenyloxy moiety is a target for various addition reactions, which can be rendered stereoselective through the use of chiral catalysts. A prominent example is the asymmetric hydroarylation of vinyl ethers. rsc.org This reaction, catalyzed by transition metal complexes such as those containing iridium and chiral phosphine (B1218219) ligands, allows for the addition of an aryl group across the double bond with high levels of enantioselectivity. rsc.orgacs.org Such transformations are valuable for constructing chiral molecules with specific three-dimensional arrangements. Applying this methodology to this compound could yield chiral products with a newly formed stereocenter adjacent to the ether oxygen.

Table 3: Example of Stereoselective Reaction on a Vinyl Ether Moiety

| Reaction | Catalyst System | Product Feature | Significance |

|---|

Reactions of the Quinoline Aromatic System

The quinoline nucleus is a fused aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. Its reactivity is a composite of these two structures.

Quinoline undergoes electrophilic aromatic substitution, but its reactivity is lower than that of benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. researchgate.net This deactivation means that electrophilic attack preferentially occurs on the more electron-rich benzene ring (carbocycle) rather than the pyridine ring (heterocycle). msu.eduquimicaorganica.org For unsubstituted quinoline, electrophilic substitution, such as nitration or halogenation, typically yields a mixture of 5- and 8-substituted products. msu.edureddit.com

The presence of the 4-(ethenyloxy) group significantly influences this reactivity. The ether oxygen is an activating group due to its ability to donate a lone pair of electrons into the ring system via resonance. As an ortho-, para-directing group located at position 4, it would be expected to direct incoming electrophiles to positions 3, 5, and 8. However, given the strong deactivation of the pyridine ring, substitution is most likely to be directed to the activated positions on the benzene ring. The activating effect of the ether group will enhance the reactivity at the 5-position (ortho to the substituent's ring connection, though on the adjacent ring) and the 8-position. Therefore, electrophilic aromatic substitution on this compound is expected to proceed faster than on unsubstituted quinoline and to favor substitution at the 5- and 8-positions. minia.edu.eglkouniv.ac.in

Table 4: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Ring | Electronic Influence from Nitrogen | Electronic Influence from 4-Ethenyloxy Group | Predicted Reactivity |

|---|---|---|---|---|

| 2 | Pyridine | Deactivated | --- | Low |

| 3 | Pyridine | Deactivated | Activated (ortho) | Low to Moderate |

| 5 | Benzene | Moderately Deactivated | Activated | High |

| 6 | Benzene | Moderately Deactivated | --- | Moderate |

| 7 | Benzene | Moderately Deactivated | Activated (para-like) | Moderate to High |

Reactions of the Quinoline Aromatic System

Nucleophilic Aromatic Substitution Reactions at the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing heteroaromatic rings like quinoline. The reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group. For the quinoline system, the reactivity towards nucleophiles is inherently greater than in benzene due to the electron-withdrawing nature of the ring nitrogen. This effect is most pronounced at the C2 and C4 positions, which are analogous to the ortho and para positions relative to the nitrogen atom.

In the case of this compound, the ethenyloxy group is a strong electron-donating group (EDG) by resonance. Generally, EDGs decrease the ring's susceptibility to nucleophilic attack by increasing electron density, making the ring less electrophilic. nptel.ac.in Therefore, direct nucleophilic substitution of a hydride ion on the quinoline ring of this compound is not a facile process.

However, SNAr reactions on the quinoline ring are most effective when a good leaving group, such as a halide, is present at an activated position (C2 or C4). mdpi.com For instance, the synthesis of 4-alkoxyquinolines often proceeds via the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with an alkoxide. thieme-connect.de If this compound were to be synthesized via this route, it would involve the reaction of 4-chloroquinoline with a vinyl alkoxide or its equivalent.

Conversely, if a leaving group were present at another position on the this compound ring (e.g., a chlorine at C2), a nucleophilic substitution reaction would be highly plausible. The outcome would be influenced by the combined electronic effects of the ring nitrogen and the C4-ethenyloxy group. The electron-donating ethenyloxy group would direct the nucleophilic attack away from its own position and could modulate the reactivity at other sites. The general mechanism for SNAr involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. masterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Quinoline Derivatives

| Factor | Influence on SNAr Reactivity | Rationale |

| Ring Position | C4 > C2 >> Other positions | These positions are most activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. mdpi.com |

| Leaving Group | F > Cl > Br > I | The rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. More electronegative halogens enhance the electrophilicity of the carbon center, accelerating the attack. masterorganicchemistry.com |

| Substituents | Electron-Withdrawing Groups (EWGs) | Accelerate the reaction by stabilizing the anionic intermediate through resonance or induction. nptel.ac.in |

| Substituents | Electron-Donating Groups (EDGs) | Decelerate the reaction by destabilizing the anionic intermediate. |

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline core is susceptible to both oxidation and reduction, which can modify the aromatic system in predictable ways. These reactions are fundamental for transforming the quinoline scaffold into related heterocyclic structures.

Oxidation: The most common oxidation reaction of the quinoline ring involves the nitrogen atom. Treatment of quinoline derivatives with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide typically yields the corresponding quinoline N-oxide. mdpi.com This transformation is significant because the N-oxide group can act as both an activating and a directing group for subsequent functionalization, particularly for C2-H functionalization. mdpi.com

For this compound, oxidation would be expected to primarily form the this compound N-oxide. However, the ethenyl (vinyl) group is also susceptible to oxidation and could potentially undergo reactions like epoxidation or cleavage under certain oxidative conditions, leading to a mixture of products. The electron-donating nature of the ethenyloxy group would increase the electron density on the quinoline nitrogen, potentially facilitating its oxidation compared to an unsubstituted quinoline.

Reduction: Reduction of the quinoline ring can affect either the pyridine ring or the benzene ring, depending on the reaction conditions.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or nickel, the pyridine ring is preferentially reduced. For this compound, this would yield 4-(ethenyloxy)-1,2,3,4-tetrahydroquinoline. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the pyridine ring of certain quinoline derivatives. leah4sci.com

Birch Reduction: Using sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, the benzene ring can be selectively reduced to yield a 5,8-dihydroquinoline derivative.

Complete Reduction: Under more forcing hydrogenation conditions (high pressure and temperature), both rings can be saturated to produce decahydroquinoline (B1201275) derivatives.

The presence of the ethenyloxy group can influence these reactions. The vinyl double bond may also be reduced under catalytic hydrogenation conditions, leading to a 4-ethoxy-1,2,3,4-tetrahydroquinoline derivative. The specific outcome would depend on the choice of catalyst and reaction conditions.

Table 2: Common Oxidation and Reduction Reactions of the Quinoline Core

| Reaction Type | Reagent(s) | Typical Product(s) | Potential Fate of this compound |

| Oxidation | m-CPBA, H₂O₂ | Quinoline N-oxide | This compound N-oxide; potential side reactions at the vinyl group. |

| Reduction (Heterocyclic Ring) | H₂/Pd, Pt, Ni; NaBH₄; LiAlH₄ | 1,2,3,4-Tetrahydroquinoline | 4-(Ethenyloxy)-1,2,3,4-tetrahydroquinoline and/or 4-Ethoxy-1,2,3,4-tetrahydroquinoline. |

| Reduction (Carbocyclic Ring) | Na/NH₃(l), EtOH (Birch) | 5,8-Dihydroquinoline | 4-(Ethenyloxy)-5,8-dihydroquinoline. |

| Reduction (Complete) | H₂ (high T, p), Rh/C | Decahydroquinoline | Various decahydroquinoline isomers with a saturated ethoxy side chain. |

Regioselective Functionalization and Derivatization

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for synthesizing complex target molecules. The regioselectivity of these reactions is governed by the inherent electronic properties of the quinoline nucleus and the directing effects of existing substituents.

Directed Functionalization Based on the Ethenyloxy Group

The ethenyloxy group at the C4 position is a powerful electron-donating group due to the resonance delocalization of the oxygen lone pair into the aromatic system. In electrophilic aromatic substitution (SEAr), such groups are typically activating and ortho-, para-directing. wikipedia.org

In the quinoline ring system, electrophilic attack is generally disfavored on the pyridine ring, which is deactivated by the protonated nitrogen under acidic reaction conditions. wikipedia.org Attack therefore preferentially occurs on the benzene ring, typically at C5 and C8. However, a strong activating group can overcome this inherent preference.

The C4-ethenyloxy group strongly activates the quinoline ring. Its directing influence in electrophilic substitutions would be primarily towards the positions ortho and para to itself.

Ortho-positions: C3 and C5

Para-position: C7

The interplay between the deactivating effect of the ring nitrogen and the activating/directing effect of the C4-ethenyloxy group determines the final regiochemical outcome. The C3 position is on the (otherwise deactivated) pyridine ring, but is ortho to the powerful activating group. The C5 position is on the benzene ring and is also ortho to the activating group. Therefore, electrophilic attack on this compound is expected to be directed primarily to the C3 and C5 positions . The precise ratio of isomers would depend on the specific electrophile and reaction conditions. For example, halogenation or nitration would likely yield a mixture of 3- and 5-substituted products.

Substituent Effects on Reactivity and Selectivity in Quinoline Transformations

The reactivity of the quinoline ring and the selectivity of its transformations are profoundly influenced by the electronic nature and position of its substituents. nih.gov These effects can be broadly categorized as activating or deactivating, and they alter the orientation of incoming reagents in both electrophilic and nucleophilic substitutions.

Electron-Donating Groups (EDGs): Groups like alkoxy (e.g., ethenyloxy), amino, and alkyl groups donate electron density to the ring.

In Electrophilic Aromatic Substitution (SEAr): EDGs activate the ring, making it more nucleophilic and accelerating the rate of reaction. They direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, this activating effect competes with the deactivating effect of the ring nitrogen, promoting substitution on both the pyridine (C3) and benzene (C5) rings.

In Nucleophilic Aromatic Substitution (SNAr): EDGs deactivate the ring by increasing electron density, which repels incoming nucleophiles and destabilizes the anionic intermediate. nptel.ac.in

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl groups pull electron density from the ring.

In Electrophilic Aromatic Substitution (SEAr): EWGs deactivate the ring, slowing the reaction rate. They generally direct incoming electrophiles to the meta position relative to themselves.

In Nucleophilic Aromatic Substitution (SNAr): EWGs strongly activate the ring towards nucleophilic attack, particularly when positioned ortho or para to a leaving group, as they can effectively stabilize the resulting anionic intermediate through resonance. masterorganicchemistry.com

The 4-(ethenyloxy) group, being a potent EDG, places this compound in a specific reactive category, as summarized in the table below.

Table 3: General Substituent Effects on Quinoline Reactivity

| Substituent Type | Position | Effect on SEAr | Effect on SNAr (with LG) | Example Substituents |

| Electron-Donating (EDG) | Any | Activating; ortho, para-directing | Deactivating | -OR (Ethenyloxy), -NR₂, -Alkyl |

| Electron-Withdrawing (EWG) | Any | Deactivating; meta-directing | Activating; ortho, para-directing | -NO₂, -CN, -C(O)R, -SO₃H |

| Halogens | Any | Deactivating; ortho, para-directing | Activating (inductive) | -F, -Cl, -Br, -I |

This framework is essential for predicting the chemical behavior of this compound and for designing synthetic routes to its derivatives. The strong electron-donating character of the ethenyloxy group is the dominant factor controlling its functionalization, often overriding the intrinsic reactivity patterns of the unsubstituted quinoline core.

Spectroscopic Characterization of 4 Ethenyloxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-(Ethenyloxy)quinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its complex structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the quinoline (B57606) ring system and the ethenyloxy substituent. The aromatic region typically shows a series of multiplets corresponding to the seven protons on the quinoline core. Due to the electron-donating nature of the ether oxygen, the protons on the heterocyclic ring (H2, H3) and the benzene (B151609) ring (H5-H8) experience different shielding effects, leading to a complex but interpretable pattern.

The vinyl group protons of the ethenyloxy moiety give rise to a characteristic set of signals. The proton on the carbon attached to the oxygen (the α-proton) typically appears as a doublet of doublets due to coupling with the two terminal vinyl protons. These terminal protons (β-protons) are diastereotopic and appear as two separate signals, each a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the α-proton.

A representative dataset for the ¹H NMR chemical shifts of this compound is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.70 | d | ~5.0 |

| H3 | ~6.80 | d | ~5.0 |

| H5 | ~8.20 | d | ~8.5 |

| H6 | ~7.60 | t | ~7.5 |

| H7 | ~7.80 | t | ~7.5 |

| H8 | ~8.00 | d | ~8.5 |

| O-CH=CH₂ | ~6.70 | dd | J_trans ≈ 14.0, J_cis ≈ 6.5 |

| O-CH=CH₂ (trans) | ~4.90 | dd | J_trans ≈ 14.0, J_gem ≈ 2.0 |

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected: nine for the quinoline ring carbons and two for the ethenyloxy group carbons. The carbon atom C4, being directly attached to the electronegative oxygen atom, is significantly deshielded and appears at a characteristically downfield chemical shift. The carbons of the vinyl group also have distinctive shifts that confirm the presence of this functional group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151.0 |

| C3 | ~103.0 |

| C4 | ~162.0 |

| C4a | ~122.0 |

| C5 | ~125.0 |

| C6 | ~124.0 |

| C7 | ~130.0 |

| C8 | ~121.0 |

| C8a | ~149.0 |

| O-CH=CH₂ | ~147.0 |

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those separated by two or three bonds. For this compound, this technique is crucial for identifying adjacent protons on the quinoline ring, such as H2-H3, H5-H6, H6-H7, and H7-H8. It also confirms the connectivity within the vinyl group by showing correlations between the α-proton and the two β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum allows for the direct assignment of carbon signals based on the already established proton assignments. For example, the proton signal at ~8.70 ppm (H2) will show a correlation to the carbon signal at ~151.0 ppm (C2).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the quinoline ring and the vinyl ether moiety. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system result in a series of sharp bands in the 1650-1400 cm⁻¹ region.

The vinyl ether group has several characteristic absorptions. A key band is the C=C stretching vibration, which is typically found around 1640-1620 cm⁻¹. The C-O-C asymmetric stretching of the ether linkage results in a strong absorption band in the 1275-1200 cm⁻¹ region. Out-of-plane C-H bending vibrations of the vinyl group give rise to strong bands in the 1000-810 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 1640-1620 | C=C Stretch | Vinyl |

| 1600-1450 | C=C and C=N Stretch | Quinoline Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Vinyl Ether |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For aromatic systems like quinoline, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the ring.

The Raman spectrum of this compound would be expected to show strong bands for the quinoline ring breathing modes, which are characteristic of the fused aromatic system. The C=C stretching vibration of the vinyl group, which is strong in the FT-IR spectrum, is also typically strong in the Raman spectrum, appearing in a similar region (around 1640-1620 cm⁻¹). The symmetric C-O-C stretching of the ether linkage may also be observable.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 1640-1620 | C=C Stretch | Vinyl |

| 1600-1350 | Ring Stretching Modes | Quinoline Ring |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental in characterizing the interaction of molecules with light. It provides information about the electronic transitions within the molecule, which are influenced by the molecular structure, the solvent, and the environment.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. The chromophore in this compound is the quinoline ring system itself, which is an aromatic heterocycle.

The UV-Vis spectrum of quinoline derivatives typically displays characteristic absorption bands arising from π → π* and n → π* transitions. scielo.br For quinoline itself, distinct absorption bands are observed that are attributed to these transitions. The introduction of an ethenyloxy group at the 4-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core, due to the extension of the conjugated system through the oxygen's lone pair electrons.

Studies on substituted quinolines show absorption bands generally appearing in the range of 270-350 nm. scielo.br For instance, some quinoline derivatives exhibit two distinct bands around 280 nm and 350 nm, assigned to π,π* and n,π* transitions, respectively. scielo.br It is therefore anticipated that this compound would display a similar absorption profile.

Table 1: Expected UV-Vis Absorption Data for this compound This table presents illustrative data based on typical values for substituted quinolines.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition | λmax 2 (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

| Ethanol | ~285 | ~5,000 | π → π | ~340 | ~2,500 | n → π |

| Hexane | ~280 | ~5,200 | π → π | ~335 | ~2,300 | n → π |

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light. Quinolines are known to be fluorescent molecules. scielo.br Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties of quinoline derivatives, including the emission maximum (λem), quantum yield (ΦF), and excited-state lifetime (τ), are often sensitive to solvent polarity. scielo.br For many quinoline derivatives, an emission band is typically observed around 400 nm in polar solvents. scielo.br The presence of the ethenyloxy group may influence the intramolecular charge transfer (ICT) character of the excited state, which can affect the Stokes shift and the sensitivity of the emission to the solvent environment. The quantum yield, a measure of the efficiency of the fluorescence process, and the lifetime of the excited state are key photophysical parameters that characterize the de-excitation pathways available to the molecule.

Table 2: Expected Photophysical Properties of this compound This table presents illustrative data based on typical values for substituted quinolines.

| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Ethanol | 340 | ~410 | ~70 | ~0.15 |

| Hexane | 335 | ~395 | ~60 | ~0.25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (molecular formula: C₁₁H₉NO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Table 3: Expected HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₁H₉NO + H]⁺ | 172.0757 |

| [C₁₁H₉NO + Na]⁺ | 194.0576 |

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks that are characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (171 g/mol ). The fragmentation pattern would likely involve cleavages related to both the quinoline ring and the ethenyloxy substituent. A common fragmentation pathway for the quinoline core involves the loss of hydrogen cyanide (HCN), leading to a characteristic fragment ion. researchgate.net Fragmentation of the ethenyloxy group could involve the loss of a vinyl radical (•CH=CH₂) or ethylene (B1197577) (CH₂=CH₂), or rearrangement pathways.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. ESI-MS is therefore primarily used to determine the molecular weight of the analyte. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 172, corresponding to the protonated molecule [C₁₁H₉NO + H]⁺. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and gain further structural information, often revealing similar fragmentation pathways to those observed in EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and analyzing its presence in complex mixtures.

In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column, such as a DB-5MS. The separation is based on the compound's volatility and affinity for the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). nih.govresearchgate.net The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS analysis can effectively determine its purity by separating it from starting materials, solvents, and reaction byproducts. The retention time of the main peak in the chromatogram corresponds to the compound, while the area of this peak relative to the total peak area provides a quantitative measure of its purity. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. The fragmentation pattern is also characteristic; for quinoline derivatives, fragmentation of the quinoline ring is typically observed. nih.gov Specifically, characteristic ions for the quinoline core might be seen at m/z values such as 129 and 102. The presence of unexpected peaks in the chromatogram would indicate impurities, which can be identified by interpreting their respective mass spectra.

This technique is also applied to quantify this compound in various matrices. By using an internal or external standard, a calibration curve can be constructed to determine the concentration of the compound in a sample with high accuracy and a low detection limit. coresta.org

Table 1: Illustrative GC-MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Value |

| GC System | Agilent 7890 or similar |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 90°C (2 min), then ramp to 260°C at 20°C/min, hold for 3 min |

| MS System | Mass Selective Detector (e.g., Agilent 5975C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 45-500 Da |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of this compound.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. chemmethod.commdpi.com The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The structure is solved from this pattern using direct or other methods and refined to yield a detailed model of the atomic arrangement within the crystal's unit cell. mdpi.combohrium.com

For a quinoline derivative like this compound, a single-crystal XRD analysis would reveal the planarity of the quinoline ring system and the conformation of the ethenyloxy substituent. bohrium.com It would also elucidate the nature of intermolecular forces that stabilize the crystal lattice, such as π-π stacking interactions between the aromatic quinoline rings or potential weak hydrogen bonds. chemmethod.comnih.gov This structural information is crucial for understanding the compound's physical properties, such as its melting point and solubility.

While specific crystallographic data for this compound is not publicly available, analysis of similar quinoline derivatives provides an example of the data that would be obtained. For instance, many quinoline derivatives crystallize in monoclinic or orthorhombic systems. chemmethod.comresearchgate.netresearchgate.net The table below presents representative data for a substituted quinoline derivative to illustrate the type of information generated from an XRD study.

Table 2: Example Crystal Data and Structure Refinement for a Quinoline Derivative

| Parameter | Illustrative Value |

| Empirical Formula | C11H9NO |

| Formula Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (º) | 91.754 (8) |

| Volume (ų) | 382.88 (6) |

| Z | 2 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 150 |

| Reflections Collected | 2166 |

| Independent Reflections | 1435 |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.159 |

Note: The data in this table is representative of a related quinazoline compound and is provided for illustrative purposes only. nih.gov

Theoretical and Computational Studies of 4 Ethenyloxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

DFT calculations could provide significant insights into the molecular properties of 4-(Ethenyloxy)quinoline. Such studies would typically involve the calculation of various molecular descriptors. For related quinoline (B57606) derivatives, DFT has been successfully used to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and reactivity indices. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

For instance, studies on other quinoline derivatives have shown that the nature and position of substituents significantly influence the electronic properties. An ethenyloxy group at the 4-position would be expected to act as an electron-donating group, thereby affecting the electron density distribution across the quinoline ring system. This, in turn, would modulate its reactivity towards electrophilic and nucleophilic reagents. However, specific values for these properties for this compound are not documented.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | (unavailable) | Indicates electron-donating ability |

| LUMO Energy | (unavailable) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (unavailable) | Relates to chemical reactivity and stability |

| Dipole Moment | (unavailable) | Indicates overall polarity of the molecule |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

While there are numerous examples of DFT-based NMR predictions for various quinoline derivatives, no such computational data has been published for this compound. The predicted chemical shifts for the protons and carbons of the quinoline ring and the ethenyloxy substituent would be highly sensitive to the molecule's geometry and electronic environment.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H-2 | (unavailable) | (unavailable) |

| H-3 | (unavailable) | (unavailable) |

| Vinyl Protons | (unavailable) | (unavailable) |

| ¹³C NMR | ||

| C-2 | (unavailable) | (unavailable) |

| C-4 | (unavailable) | (unavailable) |

| Vinyl Carbons | (unavailable) | (unavailable) |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, potential reactions of interest could include electrophilic aromatic substitution on the quinoline ring or addition reactions at the vinyl group.

Computational studies could map out the potential energy surfaces for such reactions, providing valuable information on reaction pathways and selectivity. However, the literature lacks any specific theoretical investigations into the reaction mechanisms involving this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the conformational preferences and intermolecular interactions of molecules.

Conformational Analysis and Rotational Barriers

The ethenyloxy substituent in this compound introduces conformational flexibility due to rotation around the C4-O and O-C(vinyl) single bonds. Conformational analysis would involve scanning the potential energy surface as a function of the relevant dihedral angles to identify stable conformers and the energy barriers separating them.

Such studies are crucial for understanding the three-dimensional structure of the molecule and how its shape might influence its biological activity or material properties. To date, no conformational analysis or calculation of rotational barriers for this compound has been reported.

Table 3: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-O-C_vinyl) | Rotational Barrier (kcal/mol) |

| Conformer 1 | (unavailable) | (unavailable) | (unavailable) |

| Conformer 2 | (unavailable) | (unavailable) | (unavailable) |

Investigation of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is key to understanding the behavior of molecules in the condensed phase, including crystal packing and the potential for self-assembly. The quinoline ring system can participate in π-π stacking interactions, while the nitrogen atom and the ether oxygen can act as hydrogen bond acceptors.

Computational studies could predict the nature and strength of these interactions, providing insights into the solid-state structure and potential for forming ordered aggregates. However, no such investigations have been published for this compound.

Applications of 4 Ethenyloxy Quinoline in Organic Synthesis and Materials Science

As Key Building Blocks in the Synthesis of Complex Organic Molecules

4-(Ethenyloxy)quinoline, also known as 4-(vinyloxy)quinoline, serves as a versatile bifunctional building block in organic synthesis. Its structure, incorporating both a quinoline (B57606) heterocyclic system and a reactive vinyl ether moiety, offers multiple avenues for constructing complex molecular architectures. The quinoline core is a "privileged scaffold" frequently found in pharmaceuticals and biologically active compounds, making it a valuable starting point for drug discovery. researchgate.net

The vinyl ether group is particularly reactive and can participate in a variety of chemical transformations. One of the most significant reactions of vinyl ethers is their susceptibility to hydrolysis under acidic conditions, which would yield 4-hydroxyquinoline (B1666331). chemicalbook.com 4-Hydroxyquinoline itself is a widely used intermediate in the synthesis of various compounds, including quinolone antibiotics and other therapeutic agents. chemicalbook.comresearchgate.netnih.gov This hydrolysis provides a strategic method for deprotecting or converting the ether to a hydroxyl group at a desired point in a synthetic sequence.

Furthermore, the electron-rich double bond of the vinyl ether group makes it an excellent participant in cycloaddition reactions. For instance, analogous vinylquinolines have been shown to undergo enantioselective [4+2] cycloaddition reactions with dienals, enabled by synergistic organocatalysis. nih.govresearchgate.net This type of reaction is a powerful tool for constructing complex, polycyclic systems with high stereocontrol, which are valuable in natural product synthesis and medicinal chemistry. nih.govcombichemistry.comrsc.org The presence of the quinoline ring can influence the stereochemical outcome of such reactions, offering a pathway to novel chiral quinoline-containing structures.

The quinoline nucleus itself can be functionalized through various reactions, including electrophilic substitution, although the pyridine (B92270) part of the ring system is generally deactivated to these reactions. nih.gov The development of new synthetic methods continues to expand the toolkit for modifying the quinoline scaffold. nih.govrsc.orgorganic-chemistry.orgrsc.org Thus, this compound provides a dual platform for synthesis: derivatization through the vinyl ether group and subsequent or parallel modification of the heterocyclic core.

Precursors for Polymer Chemistry and Advanced Materials

The ethenyloxy (vinyl ether) functional group makes this compound a valuable monomer for polymer chemistry. Vinyl ethers readily undergo cationic polymerization to produce poly(vinyl ether)s (PVEs), a class of polymers with properties such as flexibility and good adhesion. acs.org The polymerization is typically initiated by Lewis acids or other cationic initiators. acs.org Recent advancements have focused on developing living/controlled cationic polymerization methods, which allow for precise control over the polymer's molecular weight, architecture, and dispersity. rsc.org

The incorporation of the 4-quinolinyloxy side chain into a polymer backbone imparts specific functionalities to the resulting material. Quinoline derivatives are known for their applications in functional materials, including dyes and electronics. researchgate.netresearchgate.netmdpi.com Polymers containing these moieties could exhibit unique optical, electronic, or biological properties. For example, the quinoline group's ability to coordinate with metal ions could be exploited to create responsive materials or polymer-based sensors.

Recent developments in the polymerization of vinyl ethers have expanded the range of accessible materials. Methodologies now include:

Living Cationic Polymerization: Utilizing electrophilic selenium reagents as initiators allows for polymerization under ambient conditions, providing polymers with controlled molecular weights and narrow distributions (Đ < 1.2). rsc.org

Stereoselective Polymerization: The design of chiral counterions can control the stereochemistry of the polymer chain during cationic polymerization, leading to isotactic PVEs with enhanced material properties compared to their amorphous counterparts. nsf.gov

Radical Polymerization: While traditionally difficult, radical homopolymerization of vinyl ethers has been achieved through activation by Li+-π complexation, which reduces the electron density of the vinyl group and suppresses side reactions. rsc.org

Hydrogen Bond Donor-Catalyzed Polymerization: A novel approach using a hydrogen bond donor (HBD) and an organic acid pair can facilitate the controlled cationic polymerization of vinyl ethers under ambient conditions, producing high molecular weight polymers. nih.gov

These advanced polymerization techniques could be applied to this compound to create well-defined, functional polymers for applications in advanced materials science.

Table 1: Modern Polymerization Methods for Vinyl Ethers

| Polymerization Method | Catalyst/Initiator System | Key Features | Reference(s) |

| Living Cationic | Electrophilic Selenium Reagents / Mn(CO)5Br | Proceeds under ambient conditions; controlled molecular weight. | rsc.org |

| Stereoselective Cationic | Chiral Counterions (e.g., Chiral Phosphate Anions) | Produces highly isotactic polymers with improved material properties. | nsf.gov |

| Radical Homopolymerization | Thermally initiated with CH3OLi and LiI | Enables radical polymerization via Li+-π complexation. | rsc.org |

| HBD-Catalyzed Cationic | Thiophosphoramide / Organic Acid | Allows for rapid synthesis of high molecular weight PVEs under ambient conditions. | nih.gov |

| Cationic RAFT | RAFT agent with Lewis acid activator | Combines features of cationic and RAFT polymerization for enhanced control. | acs.org |

Intermediates in the Preparation of Dyes and Functional Organic Materials

Quinoline and its derivatives are foundational structures in the synthesis of various dyes and functional organic materials. researchgate.netresearchgate.net The extended π-system of the quinoline ring makes it an excellent chromophore. This compound can serve as a key intermediate in this field, primarily through its conversion to 4-hydroxyquinoline. chemicalbook.com

4-Hydroxyquinoline is a common coupling component in the synthesis of azo dyes. orientjchem.org Through diazotization and coupling reactions, the 4-hydroxyquinoline scaffold can be integrated into larger dye molecules, which have applications in textiles and other materials. orientjchem.org The properties of the resulting dyes, such as color and fastness, can be tuned by modifying the substituents on the quinoline ring or the nature of the diazo component.

Beyond traditional dyes, the quinoline scaffold is integral to the development of functional materials with specific optical or electronic properties. mdpi.com For example, quinoline derivatives are used in:

Organic Light-Emitting Diodes (OLEDs): The electron-transporting and light-emitting properties of certain quinoline-based metal complexes are utilized in OLED technology.

Fluorescent Probes: The inherent fluorescence of the quinoline ring can be modulated by chemical environment, making its derivatives useful as sensors for metal ions or other analytes. chemicalbook.com

Photovoltaics: Quinoline-based compounds have been explored for their potential in third-generation solar cells. researchgate.net

The vinyl ether group of this compound offers an additional handle for creating functional materials. It can be used to graft the quinoline moiety onto other surfaces or polymer backbones, creating hybrid materials that combine the properties of the quinoline unit with the bulk properties of the host material.

Contribution to the Generation of Molecular Diversity and Scaffold Modifications

The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. This compound is built upon the quinolin-4-yloxy core, a scaffold that has been the subject of extensive efforts in medicinal chemistry to generate novel bioactive compounds. nih.govmdpi.com

A powerful strategy for creating molecular diversity is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, isofunctional scaffold to discover new compounds with potentially improved properties. mdpi.comacs.org The quinolin-4-yloxy moiety itself has been used as a starting point for in silico scaffold hopping approaches to identify new classes of inhibitors for biological targets like the Staphylococcus aureus NorA efflux pump. mdpi.comresearchgate.net In these studies, the quinolin-4-yloxy core is computationally replaced with other fragments to generate virtual libraries of new potential drugs. mdpi.com this compound represents a fundamental embodiment of this core structure, which can be chemically modified to produce a library of derivatives for screening.

The reactivity of the vinyl ether group provides a direct route to diversification. For example, it can undergo:

Cycloaddition reactions to create fused ring systems. nih.gov

Electrophilic additions across the double bond to introduce a wide range of functional groups.

Hydrolysis to 4-hydroxyquinoline, which can then be subjected to O-alkylation or other modifications at the hydroxyl position. nih.govnih.gov

By combining modifications on the quinoline ring with reactions at the ethenyloxy side chain, a vast chemical space can be explored, leading to the discovery of new complex molecules with tailored properties. nih.govscientific.net This dual reactivity makes this compound a valuable platform for generating libraries of diverse compounds for high-throughput screening in drug and materials discovery programs.

Role in Reaction Development and Methodological Advancements

The unique structure of this compound places it at the intersection of quinoline chemistry and vinyl ether chemistry, making it a useful substrate for the development of new synthetic methodologies. Advances in the synthesis of both quinolines and vinyl ethers highlight the ongoing innovation in organic chemistry.

Advancements in Quinoline Synthesis: Numerous methods for constructing the quinoline scaffold have been developed over the years, from classic named reactions like the Friedländer and Skraup syntheses to modern transition-metal-catalyzed approaches. nih.govorganic-chemistry.org Recently, there has been a focus on developing more efficient and environmentally friendly protocols, such as:

Multicomponent Reactions (MCRs): These reactions, like the Povarov reaction, allow for the construction of complex quinoline structures in a single step from multiple starting materials, increasing atom economy. rsc.org

Metal-Free Synthesis: The use of catalysts like molecular iodine avoids contamination of the final product with heavy metals. rsc.orgmdpi.com

Green Chemistry Protocols: The use of aqueous media or ultrasound irradiation reduces environmental impact. nih.govresearchgate.net

Advancements in Vinyl Ether Synthesis: Similarly, the synthesis of vinyl ethers has evolved beyond the high-pressure Reppe process. Modern methods offer milder conditions and greater functional group tolerance. multijournals.org

Transition-Metal Catalysis: Palladium and iridium complexes are now widely used to catalyze the transvinylation or transetherification of alcohols with vinyl acetates or other vinyl ethers, providing access to a wide variety of functionalized products. acs.orgacademie-sciences.frrsc.org

The bifunctional nature of this compound makes it an ideal substrate for developing novel tandem or cascade reactions. For instance, a reaction could be designed that involves a transformation of the vinyl ether group (e.g., a cycloaddition) followed by an intramolecular reaction with the quinoline ring. Such a molecule could also be used to pioneer new polymerization techniques where the quinoline moiety plays a role in directing or mediating the polymerization process, leading to materials with novel architectures and properties.

Q & A

Q. Critical Parameters :

- Temperature control (<100°C) minimizes decomposition of the ethenoxy moiety.

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and side-product formation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential due to byproducts like unreacted chloroquinoline .

Basic Research Question: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragment patterns consistent with quinoline cleavage .

- X-ray Crystallography : Resolve bond lengths and angles for the ethenoxy group (if crystalline samples are obtainable) .

Advanced Research Question: How can computational methods guide the optimization of this compound synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Predict reaction pathways for nucleophilic substitution or coupling reactions. For example, calculate activation energies for ethenoxy group introduction under varying bases or solvents .

- Molecular Docking : Screen derivatives for biological activity (e.g., antimicrobial or anticancer targets) by simulating interactions with enzyme active sites (e.g., cytochrome P450 or kinase domains) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with reaction yields or bioactivity .

Case Study :

A recent study used DFT to identify that electron-withdrawing groups on the quinoline ring lower the energy barrier for ethenoxy substitution by 12–15%, enabling milder reaction conditions .

Advanced Research Question: How should researchers address contradictions in reported toxicity data for quinoline derivatives?

Methodological Answer:

- Data Validation : Cross-reference toxicity assays (e.g., Ames test for mutagenicity) with purity checks (HPLC ≥95%) to rule out impurities as confounding factors .

- Mechanistic Studies : Use in vitro models (e.g., hepatic microsomes) to assess metabolic activation pathways that may explain divergent in vivo results .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 4-hydroxyquinoline) to infer trends, noting that ethenoxy groups may reduce bioaccumulation potential compared to alkyl derivatives .

Advanced Research Question: What strategies mitigate side reactions during ethenoxy functionalization of quinoline?

Methodological Answer:

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or acetyl protecting agents to prevent undesired substitutions .

- Low-Temperature Reactions : Conduct reactions at −20°C to suppress polymerization of ethenoxy intermediates .

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling reactions; the latter reduces β-hydride elimination byproducts .

Advanced Research Question: How can researchers design experiments to resolve ambiguities in ecological impact assessments?

Methodological Answer:

- Soil Mobility Studies : Use HPLC-MS to track this compound migration in soil columns under simulated rainfall conditions .

- Biodegradation Assays : Incubate with Pseudomonas spp. and monitor degradation via UV-Vis spectroscopy (λmax = 310 nm for quinoline derivatives) .

- Tiered Testing : Begin with Daphnia magna acute toxicity (EC₅₀) and escalate to fish models (e.g., Danio rerio) only if initial data indicate risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.